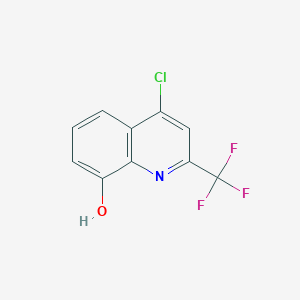

4-Chloro-2-(trifluoromethyl)quinolin-8-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-Chloro-2-(trifluoromethyl)quinolin-8-ol is a quinoline derivative that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. Quinoline derivatives are known for their antibacterial properties and their ability to interact with various biological targets. The presence of a trifluoromethyl group can significantly alter the chemical and physical properties of these compounds, potentially leading to enhanced biological activity or altered photophysical properties .

Synthesis Analysis

The synthesis of quinoline derivatives with trifluoromethyl groups has been explored in several studies. For instance, novel 1-trifluoromethyl-4-quinolone derivatives were synthesized using an oxidative desulfurization-fluorination reaction to introduce the trifluoromethyl group at the N-1 position, which is a key step in obtaining compounds with antibacterial activity . Additionally, 4-Chloro-3-(trifluoromethyl)coumarin, a related compound, was synthesized via direct TMSCl-mediated acylation followed by treatment with POCl3, demonstrating the versatility of synthetic approaches to incorporate trifluoromethyl groups into quinoline structures .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity and interaction with receptors. For example, the crystal structure of 2-[(4-Chloro-phenylamino)-methyl]-quinolin-8-ol was determined by X-ray single crystal diffraction, revealing a planar molecular structure that belongs to the orthorhombic P space group . Similarly, the crystal structures of isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines were determined, highlighting the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in the supramolecular arrangement of these compounds .

Chemical Reactions Analysis

Quinoline derivatives participate in various chemical reactions that are essential for their functionalization and interaction with biological targets. For instance, 3-Trifluoroacetyl-quinolin-2(1H)-ones were used as carbonyl and acid surrogates in Passerini- and Ugi-type reactions, leading to the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids . These reactions proceed under mild conditions and are facilitated by the amide group in the compound acting as an acid component and a reversible oxygen nucleophile.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. For example, new 4-fluorophenyl substituted 8-hydroxyquinoline derivatives were synthesized, and their aluminum complexes exhibited strong fluorescence emission, with quantum yields enhanced compared to the parent compound. Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) helped to investigate the electronic structures and photophysical properties of these complexes . Additionally, quinolin-8-yl 4-chlorobenzoate was synthesized and characterized, with its crystal structure featuring various intermolecular interactions that contribute to its solid-state conformation and properties .

Applications De Recherche Scientifique

Synthesis and Structural Studies

Synthesis and Characterization : 4-Chloro-2-(trifluoromethyl)quinolin-8-ol has been synthesized and characterized, demonstrating its potential as a precursor in chemical synthesis. For instance, the synthesis of 2-[(4-chloro-phenylamino)-methyl]-quinolin-8-ol was achieved through condensation and reduction processes, showcasing the compound's utility in creating planar molecular structures with specific orthorhombic configurations (Shangguan Peng-cheng, 2011).

Coordination Compounds : The compound has been utilized in the creation of low-dimensional coordination compounds, such as palladium(II) complexes with halogenated quinolin-8-ol derivatives. These complexes display interesting structural properties and stability, highlighting the compound's role in the development of new materials with potential applications in catalysis and material science (P. Vranec & I. Potočňák, 2013).

Antimicrobial and Antifungal Activities

- Antimicrobial Properties : Research has shown that derivatives of 4-Chloro-2-(trifluoromethyl)quinolin-8-ol possess significant antimicrobial and antifungal activities. Novel quinoline derivatives containing 1,2,4-triazole moieties were synthesized and demonstrated to exhibit very good antimicrobial activity, comparable to standard drugs, at minimal inhibitory concentrations (Sumesh Eswaran, A. V. Adhikari, & N. S. Shetty, 2009).

Corrosion Inhibition

- Corrosion Inhibition : New bis-quinolin-8-ols derivatives, including compounds related to 4-Chloro-2-(trifluoromethyl)quinolin-8-ol, have been explored for their corrosion inhibition properties on steel in acidic environments. These studies highlight the potential of such compounds in protecting industrial materials against corrosion, thereby extending their life and reducing maintenance costs (M. El faydy et al., 2021).

Anticancer Studies

- Anticancer Potential : A comparative theoretical and experimental study on a novel tri-quinoline system, which includes 4-Chloro-2-(trifluoromethyl)quinolin-8-ol, provided insights into its anticancer properties. The compound showed higher cytotoxicity in human cervical cancer cell lines compared to human breast cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs (Kasirajan Gayathri et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

4-chloro-2-(trifluoromethyl)quinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO/c11-6-4-8(10(12,13)14)15-9-5(6)2-1-3-7(9)16/h1-4,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIDUTTVQCFPKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(trifluoromethyl)quinolin-8-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)